molecular formula C15H17NO4S B2442078 Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate CAS No. 872319-66-9

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2442078
CAS No.: 872319-66-9
M. Wt: 307.36
InChI Key: UMXKBFPCBWUFFY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17NO4S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and ester functional groups makes it versatile for various chemical transformations and applications .

Biological Activity

Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (CAS Number: 872319-66-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 307.37 g/mol
  • IUPAC Name : Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-2-thiophenecarboxylate
  • CAS Number : 872319-66-9

Anticancer Properties

Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. These compounds are often designed to target tubulin and disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
    • Flow cytometry analysis indicates that compounds like ethyl 3-amino derivatives can induce G2/M phase arrest and activate apoptotic pathways through mitochondrial signaling .
  • Case Studies :
    • A study evaluating various thiophene derivatives found that compounds with similar structures demonstrated IC50 values ranging from 17 to 130 nM against different cancer cell lines, indicating potent antiproliferative activity .
    • Specific derivatives were tested against human pancreatic tumor (MIA PaCa-2) and cervix carcinoma (HeLa) cells, showing promising results in inhibiting cell growth and inducing apoptosis .

Other Biological Activities

In addition to anticancer effects, thiophene derivatives have been reported to possess other biological activities:

  • Antimicrobial Activity : Some studies suggest that thiophene compounds can exhibit antimicrobial properties, although specific data on this compound is limited .
  • Anti-inflammatory Effects : Thiophenes have been noted for their potential anti-inflammatory actions in various models, which may be relevant for therapeutic applications in inflammatory diseases .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 (nM)Mechanism of Action
AnticancerMIA PaCa-217Inhibition of tubulin polymerization
AnticancerHeLa130Induction of G2/M phase arrest
AntimicrobialVarious bacterial strainsN/ADisruption of bacterial cell walls
Anti-inflammatoryRAW 264.7 macrophagesN/AInhibition of NO production

Properties

IUPAC Name

ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-20-15(17)14-10(16)8-13(21-14)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKBFPCBWUFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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